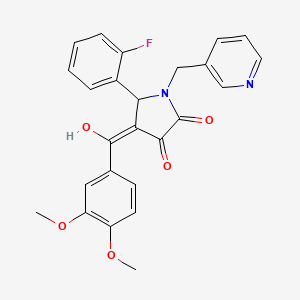

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

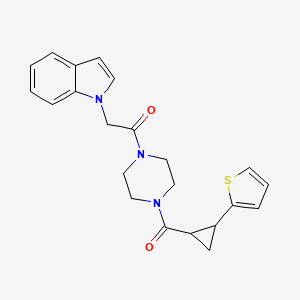

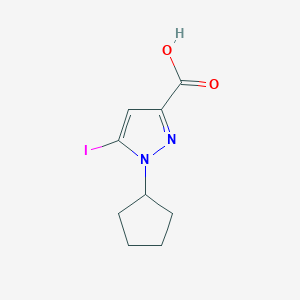

The compound N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a ring with sulfur and nitrogen atoms. This particular derivative includes a benzylthio group, a methoxyphenyl group, and a pyrrolidine carboxamide moiety, suggesting potential for diverse biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a general method for the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives involves the initial cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the final products . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. X-ray diffraction analysis has been used to unambiguously assign the structure of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique could provide detailed insights into the bond lengths, bond angles, and dihedral angles of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including cyclization, oxidation, and coordination with metal ions, as seen in the synthesis of copper(II) complexes with thiadiazolo[2,3-a]pyridine benzamide derivatives . The presence of functional groups such as the benzylthio and carboxamide in the compound of interest suggests that it could participate in similar reactions, potentially leading to the formation of new derivatives or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific substituents. For example, the thermal stability of a pyrazole derivative was found to be up to 190°C, and its non-linear optical properties were investigated . Similar studies could be conducted on the compound to determine its stability, solubility, and potential applications in materials science or pharmacology.

科学的研究の応用

Synthesis and Antimicrobial Activity

The compound N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is an example of a heterocyclic compound with potential biomedical applications. Research in the field of heterocyclic chemistry, specifically involving thiadiazole derivatives, has shown significant antimicrobial activities. For instance, compounds synthesized by condensing 3-aminothiophene-2-carboxamide with various chemical reagents demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi, highlighting the importance of such compounds in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Analgesic and Anti-inflammatory Properties

Research has also explored the analgesic and anti-inflammatory potential of related heterocyclic compounds. A study detailed the synthesis of novel benzodifuranyl, triazines, and other heterocyclic compounds derived from natural sources, which exhibited significant COX-1/COX-2 inhibition, presenting them as potential candidates for the development of new analgesic and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activities

Another critical area of research involves the investigation of anticancer properties. Compounds bearing the thiadiazole moiety have been evaluated for their efficacy against various cancer cell lines. A series of compounds containing the thiadiazole and benzamide groups was synthesized and evaluated for anticancer activity, demonstrating promising results against melanoma, leukemia, cervical cancer, and breast cancer cell lines. These findings underscore the potential of thiadiazole derivatives in cancer therapy and the importance of further research in this direction (Tiwari et al., 2017).

特性

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMSRYJEAQEVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)